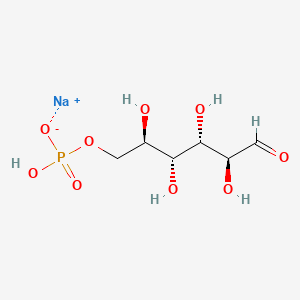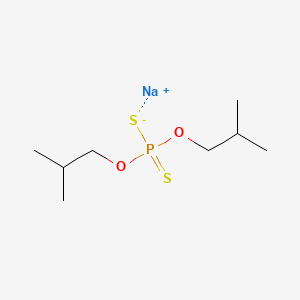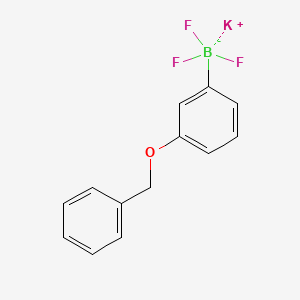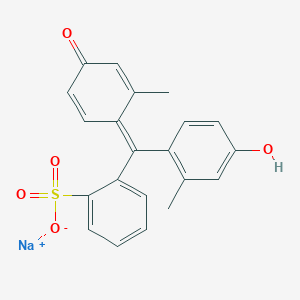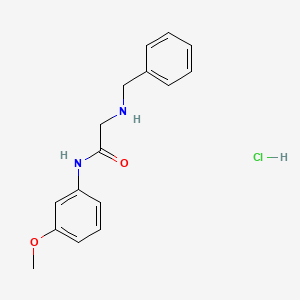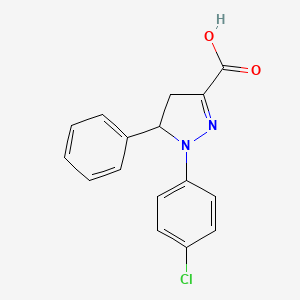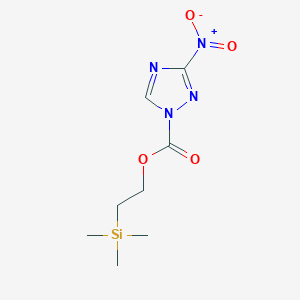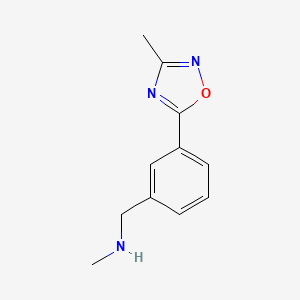
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine” is a chemical compound with the molecular formula C11H13N3O . It is also known by other names such as “n-methyl-3-3-methyl-1,2,4-oxadiazol-5-yl benzylamine”, “methyl 3-3-methyl-1,2,4-oxadiazol-5-yl phenyl methyl amine”, and “n-methyl-1-3-3-methyl-1,2,4-oxadiazol-5-yl phenyl methanamine” among others .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine” consists of a 1,2,4-oxadiazole ring attached to a benzylamine group via a methyl group . The 1,2,4-oxadiazole ring itself contains three atoms of nitrogen and one atom of oxygen .Physical And Chemical Properties Analysis
“N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine” has a molecular weight of 127.14 g/mol . Other physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Oxadiazole Derivatives and Biological Activities
Oxadiazole derivatives, including the 1,2,4-oxadiazole ring present in N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, are known for a wide range of biological activities. Their structural features allow for effective binding with different enzymes and receptors in biological systems, leading to diverse bioactivities. Research has highlighted their potential in medicinal chemistry, with applications spanning across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal areas. These compounds are recognized for their high therapeutic potency and are being used extensively for the treatment of various ailments, contributing significantly to the field of medicinal chemistry (Verma et al., 2019).
Synthetic Strategies and Pharmaceutical Applications
The synthesis of 1,2,4-oxadiazoles involves various methods, primarily focusing on the use of primary amidoximes and acylating agents. The distinct structural feature of the 1,2,4-oxadiazole ring makes it a subject of interest in the development of compounds with pharmacological activities. These derivatives exhibit a spectrum of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The chemical reactivity and biological properties of 1,3,4-oxadiazole-containing compounds, in particular, have garnered attention for their widespread applications in areas such as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors (Kayukova, 2005).
Role in New Drug Development
The 1,3,4-oxadiazole core is notable for its versatile pharmacological properties, making it a significant structural subunit in the development of new drug candidates. These compounds have shown efficacy in a wide range of pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic treatments. The 1,3,4-oxadiazole ring has also attracted considerable interest due to its potential in generating new analogues containing aliphatic nitrogen atoms and other ring systems, further expanding its applicability in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMVARCHFJQGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640216 |
Source


|
| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine | |
CAS RN |
921938-59-2 |
Source


|
| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



